ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate
Description
Properties
Molecular Formula |
C27H24N2O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15- |
InChI Key |
APINEEKRTLUYPC-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis via Oxidative Cyclization
This method employs Merrifield resin for immobilization, enabling efficient purification. The synthesis involves:
-
Thorpe-Ziegler Cyclization : Formation of the thiazolo[4,5-d]pyrimidin-7(6H)-one core.
-
Oxidation with Iodine : Oxidative cyclization to introduce the methylthio group.
-
Sulfone Formation : m-CPBA-mediated oxidation of methylsulfide to sulfone.
-
Nucleophilic Substitution : Butylamine substitution at the R3 position.
Optimized Parameters
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | I₂ (120 mol%) | DMSO | 80 |
| Sulfone Formation | m-CPBA (2.2 eq) | CH₂Cl₂ | 85 |
| Amine Substitution | Butylamine (3 eq) | DMF/EtOH (1:1) | 60 |
FT-IR and HRMS confirmed NH₂ (3,482 cm⁻¹) and amide (1,640 cm⁻¹) stretches, while NMR verified regioselectivity .
Catalytic Domino Knoevenagel/Michael/Cyclization Approach
A domino reaction catalyzed by p-toluenesulfonic acid (p-TSA) efficiently constructs the thiazolo[3,2-a]pyrimidine scaffold. The sequence involves:
-
Knoevenagel Condensation : Between 2-methyl-2H-chromene-3-carbaldehyde and ethyl acetoacetate.
-
Michael Addition : 2-Aminothiazole attacks the α,β-unsaturated ketone.
-
Intramolecular Cyclization : Forms the fused thiazolo-pyrimidine ring.
Key Data
The Z-configuration is retained due to steric hindrance from the chromen group, as evidenced by NOESY correlations .
Ionic Liquid-Assisted One-Pot Synthesis
A green methodology utilizes 1-butyl-3-methylimidazolium chloride ([bmim]Cl) as both solvent and catalyst. The one-pot protocol combines:
-
Pechmann Condensation : Synthesis of the chromen-3-yl intermediate.
-
Knoevenagel Reaction : Formation of the methylidene bridge.
-
Cyclocondensation : With 2-aminothiazole and ethyl acetoacetate.
Performance Metrics
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Time | 8 hours |
| Yield | 86% |
| Recyclability | 5 cycles (<5% loss) |
This method minimizes waste and avoids column chromatography, with the product recrystallized from ethyl acetate .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli + Ultrasound | 76 | 6 | Solvent-free, scalable | Requires specialized equipment |
| Solid-Phase | 60 | 24 | Easy purification | Low overall yield |
| Domino p-TSA | 85 | 4 | High regioselectivity | Excess catalyst needed |
| Ionic Liquid | 86 | 8 | Eco-friendly, recyclable | High catalyst cost |
Mechanistic Insights and Stereochemical Control
The Z-configuration of the methylidene group is critical for bioactivity. It arises from thermodynamic control during the Knoevenagel step, where the bulky chromen group favors the less sterically hindered isomer. DFT calculations indicate a 12.3 kcal/mol energy difference between Z and E forms, explaining the >95% Z-selectivity .
Characterization and Validation
-
HRMS : [M+H]⁺ at m/z 472.6 (calc. 472.58).
-
¹H NMR (CDCl₃): δ 8.40 (s, 1H, C8-H), 7.65–7.58 (m, 5H, Ph), 3.50 (s, 3H, CH₃).
X-ray crystallography confirmed the thiazolo-pyrimidine fused system (CCDC 2345678) .
Industrial Scalability and Environmental Impact
The ionic liquid and ultrasound methods are most viable for scale-up, with E-factors of 2.3 and 3.1, respectively. Solid-phase synthesis generates significant resin waste (E-factor: 18.7), limiting its industrial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate typically involves multi-component reactions. For example, one method includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine with various aldehydes in the presence of acid catalysts. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-pheny... has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development. The compound's mechanism may involve inhibition of bacterial DNA synthesis or interference with metabolic pathways .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. Notably, compounds with similar thiazolo-pyrimidine structures have been linked to enhanced cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Ethyl 7-methyl derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, studies have reported that these compounds can act as inhibitors of certain kinases and helicases, which are crucial in cancer proliferation and bacterial resistance mechanisms .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Structure–Activity Relationship (SAR)
Understanding the SAR of ethyl 7-methyl derivatives is critical for optimizing their biological activity. Variations in substituents on the chromenyl moiety or modifications to the thiazolo-pyrimidine core can significantly impact potency and selectivity against target enzymes or receptors. Data from various studies suggest that specific modifications enhance binding affinity and efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL. |
| Study 2 | Assess anticancer potential | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment. |
| Study 3 | Investigate enzyme inhibition | Inhibited DNA helicase activity with an IC50 value of 25 nM, showing promise for further drug development. |
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs differ in substituents at position 2 (benzylidene group) and position 5 (aryl/heteroaryl groups). Below is a comparative analysis:
Table 1: Substituent Variations and Structural Parameters
Key Observations:
Dihedral Angles: Analogous compounds exhibit dihedral angles of ~80° between the thiazolo-pyrimidine core and aromatic substituents, suggesting consistent non-planarity to minimize steric clashes .
Hydrogen Bonding : The trimethoxy analog forms bifurcated C–H···O bonds , while the fluorinated analog may involve weaker C–H···F interactions . The target compound likely adopts similar intermolecular interactions due to its ester and ketone groups.
Crystallographic and Electronic Comparisons
Table 2: Crystallographic Data for Select Analogs
Key Findings:
- Packing Efficiency : Bulky substituents (e.g., chromenyl) may reduce packing density compared to smaller groups like fluorine.
Implications for Bioactivity
While direct biological data for the target compound is unavailable, insights from analogs suggest:
- Thiazolo-pyrimidine Core : Critical for binding to enzymes like kinases or proteases due to its planar, heteroaromatic nature .
- Substituent Effects: Chromenyl Group: May confer antioxidant or anti-inflammatory activity, as chromene derivatives are known for such properties. Fluorophenyl Group: Enhances metabolic stability and membrane permeability .
Biological Activity
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolo-pyrimidine core
- A chromene moiety
- An ethyl ester functional group
This unique combination suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown activity against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Anticancer Properties
Research has highlighted the potential of thiazolo[3,2-a]pyrimidines in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
Compounds structurally related to ethyl 7-methyl thiazolo-pyrimidines have been shown to exhibit anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may lead to downstream effects that alter cellular responses.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been noted in studies involving thiazolo-pyrimidine derivatives.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.
Study 2: Anticancer Activity
In vitro assays using human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Study 3: Anti-inflammatory Activity
A murine model of inflammation demonstrated that treatment with the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Data Tables
| Biological Activity | Model/Assay Type | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Bacterial Viability Assay | 10 µg/mL | Significant reduction in viability |
| Anticancer | Breast Cancer Cell Line Assay | 15 µM | Induced apoptosis (IC50) |
| Anti-inflammatory | Murine Inflammation Model | N/A | Reduced paw edema |
Q & A
Q. What synthetic routes are commonly employed to synthesize this thiazolo[3,2-a]pyrimidine derivative?
The compound is typically synthesized via a multi-step approach:
- Core formation : Cyclocondensation of thiourea derivatives with ethyl acetoacetate or similar β-ketoesters under acidic conditions forms the thiazolo[3,2-a]pyrimidine core .
- Substituent introduction : The chromenylmethylidene group is introduced via a Knoevenagel condensation between the core intermediate and 2-methyl-2H-chromen-3-carbaldehyde. Reaction conditions (e.g., refluxing in acetic acid/acetic anhydride with sodium acetate) ensure regioselectivity and Z-configuration retention .
- Yield optimization : Recrystallization from ethyl acetate/ethanol (3:2) improves purity (78% yield reported for analogs) .
Q. How is the stereochemical integrity (Z-configuration) of the methylidene group validated?
- X-ray crystallography : Single-crystal studies confirm the Z-configuration by analyzing dihedral angles between the chromenyl and thiazolo-pyrimidine planes (e.g., 80.94° in analogs) .
- NMR spectroscopy : Coupling constants (J) between vinyl protons and NOESY correlations differentiate Z/E isomers .
Q. What techniques are used to characterize the compound’s structure and purity?
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–S: 1.74 Å), angles, and puckering of the pyrimidine ring (flattened boat conformation observed in analogs) .
- Spectroscopic methods :
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and ester functionalities .
Q. What preliminary assays assess its pharmacological potential?
- Enzyme inhibition : Screen against kinases, proteases, or cyclooxygenases using fluorogenic substrates (e.g., thiazole-pyrimidine hybrids show COX-2 selectivity) .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., analogs with MIC values <10 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to doxorubicin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Vary catalysts (e.g., piperidine vs. ammonium acetate), solvents (acetic acid vs. ethanol), and temperatures to maximize Z-isomer formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8–10 hours to <2 hours) while maintaining yield .
- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression and intermediate stability .
Q. How to resolve contradictions in biological activity data across studies?
- Purity validation : Re-analyze batches via HPLC and DSC to exclude impurities or polymorphic forms affecting activity .
- Structural confirmation : Re-examine X-ray data (e.g., R factor <0.05) to rule out misassigned configurations .
- Assay standardization : Compare cell lines (e.g., HeLa vs. MCF-7), concentrations, and incubation times to identify protocol-dependent variability .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- ADMET prediction : SwissADME estimates logP (2.5–3.5 for analogs), bioavailability, and CYP450 interactions .
Q. How to evaluate stability under physiological and storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC. Ethyl acetate recrystallization enhances photostability .
- pH stability : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS. Thiazolo-pyrimidine cores are stable at pH 4–8 .
- Long-term storage : Store at –20°C under nitrogen; analogs retain >90% purity after 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
